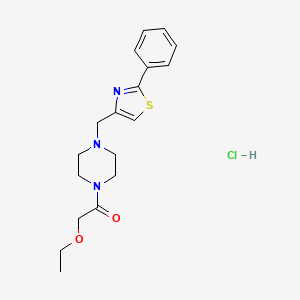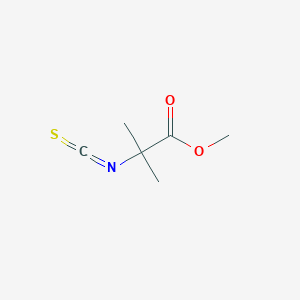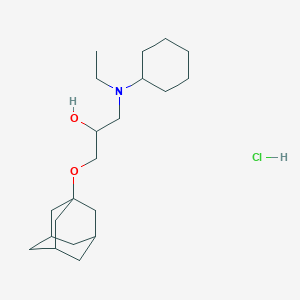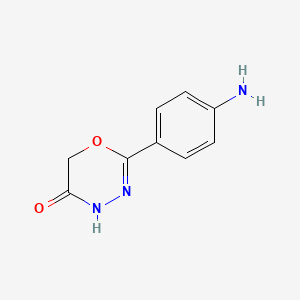
2-Ethoxy-1-(4-((2-Phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanonhydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a versatile compound used in various scientific research applications. Its unique structure, which includes a piperazine ring and a thiazole moiety, makes it suitable for diverse applications in drug development and bioanalytical studies.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in bioanalytical studies to investigate biological pathways and interactions.
Industry: Utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine derivative can be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Thiazole Moiety: The thiazole ring can be introduced via the reaction of 2-bromoethyldiphenylsulfonium triflate with thiourea.
Final Coupling: The final step involves coupling the piperazine derivative with the thiazole moiety under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiazole ring can undergo oxidation reactions.
Reduction: The piperazine ring can be reduced under specific conditions.
Substitution: Both the piperazine and thiazole rings can undergo substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenated compounds and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the piperazine ring may yield secondary amines .
Wirkmechanismus
The mechanism of action of 2-Ethoxy-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole moiety can interact with various enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimetazidine: A piperazine derivative used in the treatment of angina.
Ranolazine: Another piperazine derivative used for chronic angina.
Befuraline: A piperazine derivative with antidepressant properties.
Uniqueness
2-Ethoxy-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride is unique due to its combination of a piperazine ring and a thiazole moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Eigenschaften
IUPAC Name |
2-ethoxy-1-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S.ClH/c1-2-23-13-17(22)21-10-8-20(9-11-21)12-16-14-24-18(19-16)15-6-4-3-5-7-15;/h3-7,14H,2,8-13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDDBYWZSKCGJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCN(CC1)CC2=CSC(=N2)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-methoxybenzyl)thiophene-2-carboxamide](/img/structure/B2382721.png)


![methyl 4-[({4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]phenyl ether](/img/structure/B2382726.png)
![2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2382727.png)
![6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine formate](/img/structure/B2382732.png)
![1-[4-(Cyclopropylmethoxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2382733.png)
![2-[(1,3-Benzodioxol-5-ylamino)methyl]phenol](/img/structure/B2382734.png)

![(3As,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid](/img/structure/B2382736.png)
![2,6,9-Trioxaspiro[4.5]decan-10-one](/img/structure/B2382739.png)
![N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2382740.png)
![{4-[1-Methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]piperazino}(phenyl)methanone](/img/structure/B2382742.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2382743.png)
